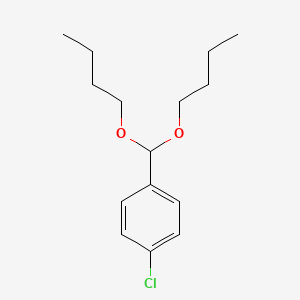
14-Methylpregn-4-ene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Methylpregn-4-ene-3,20-dione is a synthetic steroidal compound that belongs to the class of pregnane steroids. It is structurally characterized by the presence of a methyl group at the 14th position and a double bond between the 4th and 5th carbon atoms. This compound is closely related to other steroid hormones and has significant biological and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methylpregn-4-ene-3,20-dione typically involves the modification of precursor steroids. One common method includes the transformation of androstenedione into 17α-hydroxy-16β-methylpregn-4-ene-3,20-dione . This process involves several steps, including methylation and hydroxylation reactions, under controlled conditions using reagents like methyl lithium (MeLi) and methyl magnesium chloride (MeMgCl) .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. These methods may involve the use of catalysts and solvents to optimize yield and purity. For instance, the preparation of 17α-acetoxy-6-methylenepregn-4-ene-3,20-dione as an intermediate in the synthesis of related compounds like medroxyprogesterone acetate .
Análisis De Reacciones Químicas
Types of Reactions: 14-Methylpregn-4-ene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Use of halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .
Aplicaciones Científicas De Investigación
14-Methylpregn-4-ene-3,20-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses, including as a contraceptive and in hormone replacement therapy
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 14-Methylpregn-4-ene-3,20-dione involves its interaction with steroid hormone receptors. It acts as a progestin, binding to progesterone receptors and modulating gene expression. This interaction leads to the inhibition of gonadotropin secretion, preventing follicular maturation and ovulation . Additionally, it causes endometrial thinning, contributing to its contraceptive effects .
Comparación Con Compuestos Similares
2alpha-Methylpregn-4-ene-3,20-dione: Shares a similar structure but with a methyl group at the 2nd position.
Progesterone: A natural steroid hormone with a similar core structure but lacking the 14th position methyl group.
Medroxyprogesterone acetate: A synthetic derivative with additional acetoxy and methyl groups, used in contraceptives.
Uniqueness: 14-Methylpregn-4-ene-3,20-dione is unique due to its specific methylation pattern, which imparts distinct biological activities and pharmacokinetic properties. Its structural modifications enhance its stability and receptor binding affinity, making it a valuable compound in both research and therapeutic applications .
Propiedades
Número CAS |
55162-96-4 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13R,14S,17S)-17-acetyl-10,13,14-trimethyl-2,6,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(23)17-8-11-22(4)19-6-5-15-13-16(24)7-10-20(15,2)18(19)9-12-21(17,22)3/h13,17-19H,5-12H2,1-4H3/t17-,18+,19-,20+,21-,22+/m1/s1 |
Clave InChI |
YSLKWPPYLOYLMM-VTJFTLGMSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@]2([C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C |
SMILES canónico |
CC(=O)C1CCC2(C1(CCC3C2CCC4=CC(=O)CCC34C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
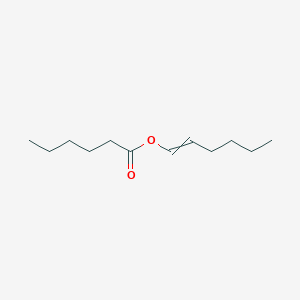
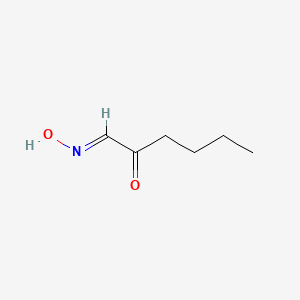
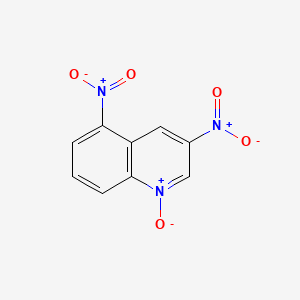

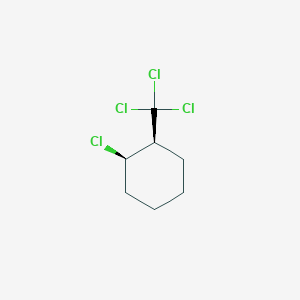
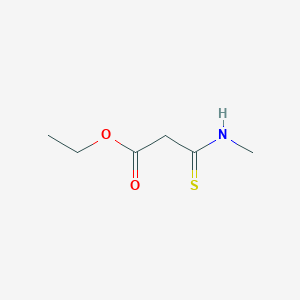
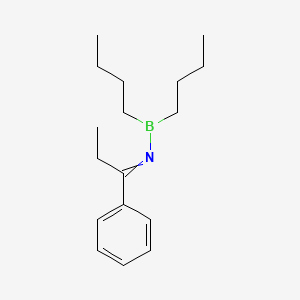
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
![[(E)-2-(benzenesulfonyl)-1-bromoethenyl]benzene](/img/structure/B14630759.png)
![2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14630763.png)
